molecular formula C14H18FNO3 B8134522 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid

Cat. No.: B8134522
M. Wt: 267.30 g/mol
InChI Key: CEUZHFDFPPJEOK-UHFFFAOYSA-N
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Description

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoro-methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Fluoro-Methoxyphenyl Group:

    Attachment of Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions may target the fluoro group or the carbonyl group of the acetic acid moiety.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, such as neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methoxyphenyl group may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2-(4-(2-Fluorophenyl)piperidin-1-yl)acetic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.

    2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid: Lacks the fluoro group, which may influence its chemical reactivity and pharmacological profile.

    2-(4-(2-Chloro-4-methoxyphenyl)piperidin-1-yl)acetic acid: Contains a chloro group instead of a fluoro group, potentially altering its electronic properties and interactions with molecular targets.

Uniqueness: The presence of both the fluoro and methoxy groups in 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid makes it unique, as these substituents can significantly influence the compound’s chemical and biological properties. The combination of these groups may enhance its potential as a therapeutic agent by improving binding affinity, selectivity, and pharmacokinetic characteristics.

Properties

IUPAC Name

2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-19-11-2-3-12(13(15)8-11)10-4-6-16(7-5-10)9-14(17)18/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZHFDFPPJEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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